molecular formula C25H22N2O3 B2519142 4,4'-Bis(3-aminophenoxy)benzophenone CAS No. 63948-92-5

4,4'-Bis(3-aminophenoxy)benzophenone

Cat. No.: B2519142
CAS No.: 63948-92-5
M. Wt: 398.5 g/mol
InChI Key: SZOSBUBZKMVMGS-UHFFFAOYSA-N
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Description

4,4'-Bis(3-aminophenoxy)benzophenone is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polyimide Synthesis

4,4'-Bis(3-aminophenoxy)benzophenone is a critical component in the synthesis of various polyimides. Its synthesis, starting from chloral, has led to the development of crystalline polyimides when reacted with aromatic tetracarboxylic acid dianhydrides (Rusanov et al., 1996). These polyimides have applications in areas demanding materials with high thermal stability and mechanical strength.

Fuel Cell Applications

In the field of energy, specifically for direct methanol fuel cells, this compound has been utilized. Sulfonated polyimides prepared from this compound have shown high thermal stability, high proton conductivity, and low methanol permeability, making them suitable for fuel cell membranes (Zhai et al., 2007).

Advanced Material Applications

The compound has been used to create fluorinated polyimides with outstanding thermal stability, mechanical properties, and solubility in both polar and low-boiling-point solvents. These properties make such polyimides ideal for advanced applications (Yang et al., 2010).

Environmental Analysis

An interesting application of this compound is in environmental analysis. It has been used in a spectrophotometric indirect-μ-solid phase extraction method for the detection of carbaryl, a pesticide, in various samples. This method's effectiveness is supported by density functional theory calculations and molecular docking studies (Kanchi et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4'-Bis(3-aminophenoxy)benzophenone involves the reaction of 4,4'-dihydroxybenzophenone with 3-nitroaniline followed by reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting 3-aminophenyl-4,4'-dihydroxybenzophenone is then reacted with 3-chlorophenol in the presence of a base to form the final product.", "Starting Materials": [ "4,4'-dihydroxybenzophenone", "3-nitroaniline", "hydrogen gas", "palladium on carbon catalyst", "3-chlorophenol", "base" ], "Reaction": [ "Step 1: 4,4'-dihydroxybenzophenone is reacted with 3-nitroaniline in the presence of a solvent and a catalyst such as sulfuric acid to form 3-nitrophenyl-4,4'-dihydroxybenzophenone.", "Step 2: The nitro group in 3-nitrophenyl-4,4'-dihydroxybenzophenone is reduced to an amine group using hydrogen gas and palladium on carbon catalyst.", "Step 3: The resulting 3-aminophenyl-4,4'-dihydroxybenzophenone is reacted with 3-chlorophenol in the presence of a base such as sodium hydroxide to form 4,4'-Bis(3-aminophenoxy)benzophenone." ] }

CAS No.

63948-92-5

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

[4,4-bis(3-aminophenoxy)cyclohexa-1,5-dien-1-yl]-phenylmethanone

InChI

InChI=1S/C25H22N2O3/c26-20-8-4-10-22(16-20)29-25(30-23-11-5-9-21(27)17-23)14-12-19(13-15-25)24(28)18-6-2-1-3-7-18/h1-14,16-17H,15,26-27H2

InChI Key

SZOSBUBZKMVMGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N

Canonical SMILES

C1C=C(C=CC1(OC2=CC=CC(=C2)N)OC3=CC=CC(=C3)N)C(=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4'-bis(m-aminophenoxy)benzophenone was prepared in accordance with the method of Example 1 employing 4,4'-dichlorobenzophenone and m-aminophenol as the starting materials. 26% yield of product having a melting point of about 138°-140° C. was obtained.
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